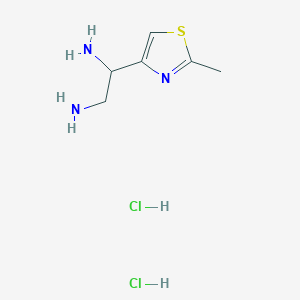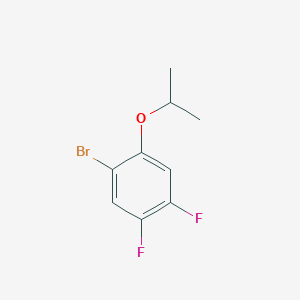
2-(2-Bromo-4,5-difluorofenoxi)propano
Descripción general
Descripción
2-(2-Bromo-4,5-difluorophenoxy)propane (DBDP) is an organic compound that is used in a variety of scientific applications. It is a brominated fluorinated phenoxypropane, and has a wide range of applications in the fields of chemistry, biochemistry, and biotechnology. DBDP is commonly used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as a catalyst in various reactions. In addition, DBDP has also been used in a number of biomedical applications.
Aplicaciones Científicas De Investigación
Bioquímica
Finalmente, en bioquímica, este compuesto se puede utilizar para estudiar las interacciones enzima-sustrato, especialmente con enzimas que actúan sobre compuestos aromáticos halogenados. Puede servir como sustrato en ensayos enzimáticos para comprender el mecanismo de acción y para buscar inhibidores.
Cada una de estas aplicaciones aprovecha la estructura química única de 2-(2-Bromo-4,5-difluorofenoxi)propano para explorar y desarrollar nuevas tecnologías y productos en una amplia gama de disciplinas científicas. La versatilidad del compuesto es una prueba de la importancia de tales productos químicos en el avance de la investigación y la innovación .
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 2-(2-Bromo-4,5-difluorophenoxy)propane are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(2-Bromo-4,5-difluorophenoxy)propane is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
Análisis Bioquímico
Biochemical Properties
2-(2-Bromo-4,5-difluorophenoxy)propane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 2-(2-Bromo-4,5-difluorophenoxy)propane and these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes .
Cellular Effects
The effects of 2-(2-Bromo-4,5-difluorophenoxy)propane on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating these pathways, 2-(2-Bromo-4,5-difluorophenoxy)propane can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, 2-(2-Bromo-4,5-difluorophenoxy)propane exerts its effects through binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromo-4,5-difluorophenoxy)propane can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Bromo-4,5-difluorophenoxy)propane remains stable under controlled conditions, but its degradation products can have different biochemical activities .
Dosage Effects in Animal Models
The effects of 2-(2-Bromo-4,5-difluorophenoxy)propane vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-(2-Bromo-4,5-difluorophenoxy)propane is effective without causing harm .
Metabolic Pathways
2-(2-Bromo-4,5-difluorophenoxy)propane is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These pathways are essential for the metabolism of various endogenous and exogenous compounds. The interaction of 2-(2-Bromo-4,5-difluorophenoxy)propane with these enzymes can alter metabolic flux and affect the levels of metabolites in the body .
Transport and Distribution
The transport and distribution of 2-(2-Bromo-4,5-difluorophenoxy)propane within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its overall activity and function. Studies have shown that 2-(2-Bromo-4,5-difluorophenoxy)propane can be efficiently transported to target tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(2-Bromo-4,5-difluorophenoxy)propane is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-(2-Bromo-4,5-difluorophenoxy)propane can influence its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
1-bromo-4,5-difluoro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWBEPLRAXFDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




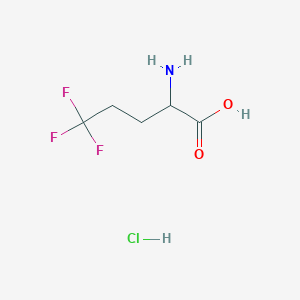

![1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1377515.png)
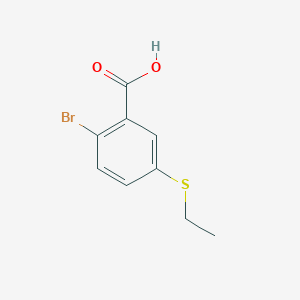

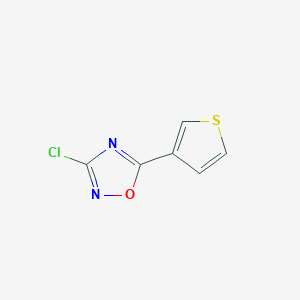
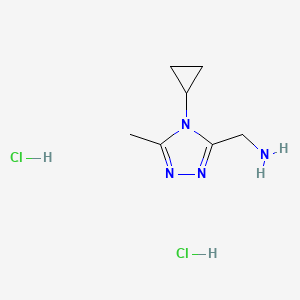
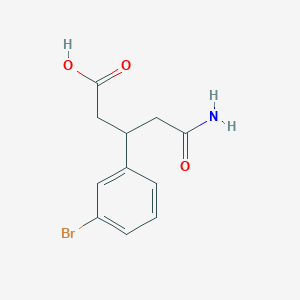
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)



